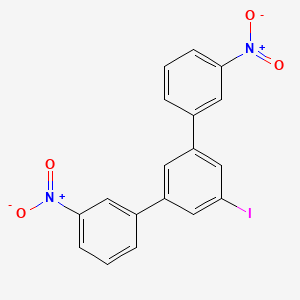![molecular formula C13H22O4 B12573749 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol CAS No. 188859-82-7](/img/structure/B12573749.png)
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol is an organic compound that features a furan ring, a propoxy group, and a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol typically involves the following steps:
Formation of the furan-2-yl propoxy group: This can be achieved by reacting furan-2-yl methanol with propyl bromide in the presence of a base such as potassium carbonate.
Attachment to the propane-1,3-diol backbone: The furan-2-yl propoxy group is then reacted with 2-ethylpropane-1,3-diol under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups on the propane-1,3-diol backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted diols and ethers.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The furan ring and diol groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-2-{[1-(thiophen-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a thiophene ring instead of a furan ring.
2-Ethyl-2-{[1-(pyridin-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
188859-82-7 |
|---|---|
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2-ethyl-2-[1-(furan-2-yl)propoxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C13H22O4/c1-3-11(12-6-5-7-16-12)17-10-13(4-2,8-14)9-15/h5-7,11,14-15H,3-4,8-10H2,1-2H3 |
InChI-Schlüssel |
SMKKMEDRUDJVHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CO1)OCC(CC)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


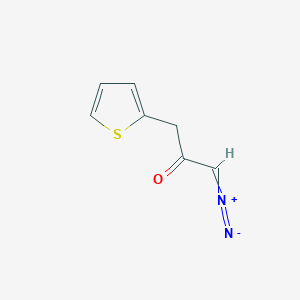
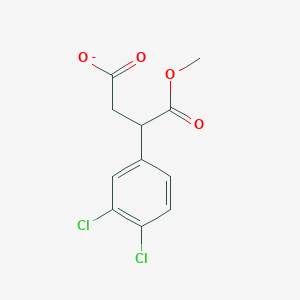
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
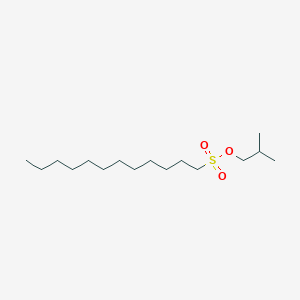

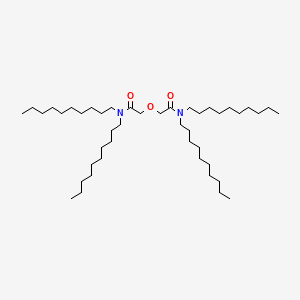
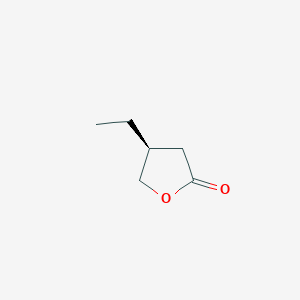
![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)
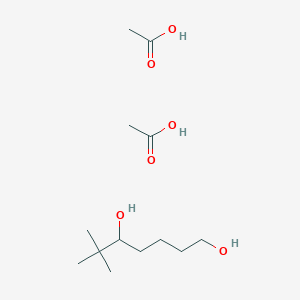
![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)
